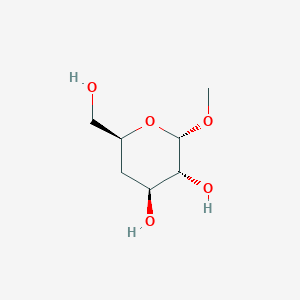
2,3-Dinor-Thromboxan B1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thromboxane B2 (TXB2) is released in substantial quantities from aggregating platelets and metabolized during circulation to 11-dehydro TXB2 and 2,3-dinor TXB2. In rats and rabbits, 2,3-dinor TXB1 has been identified as another urinary metabolite of TXB2. However in human urine, only trace amounts of 2,3-dinor TXB1 have been identified. In rats, 2,3-dinor TXB1 is excreted at a much higher rate than 2,3-dinor TXB2 (19.2 ± 4.9 ng/24 hr and 1.6 ± 0.3 ng/24 hr, respectively). Therefore, urinary 2,3-dinor TXB1 is a suitable marker of thromboxane biosynthesis in rats.
Wissenschaftliche Forschungsanwendungen
Biomarker für Thromboxan-Biosynthese
2,3-Dinor-TXB1 dient als zuverlässiger Biomarker für die Beurteilung der Thromboxan-Biosynthese in vivo. Er ist besonders nützlich bei Rattenmodellen, da seine Ausscheidungsrate im Urin deutlich höher ist als die seines Gegenstücks, 2,3-Dinor-TXB2, was ihn zu einem exzellenten Indikator für die Thromboxanproduktion macht {svg_1} {svg_2}.
Herz-Kreislauf-Erkrankungen
Im Kontext von Herz-Kreislauf-Erkrankungen spielt 2,3-Dinor-TXB1 eine entscheidende Rolle für das Verständnis der Pathophysiologie von Erkrankungen wie Atherosklerose und ischämischem Schlaganfall. Er hilft bei der Bewertung der Thrombozytenaktivierung und der Wirksamkeit von Antithrombozytentherapien wie Aspirin {svg_3} {svg_4}.
Entzündung und Immunantwort
Der Metabolit ist an der Untersuchung von Entzündungen und Immunantworten beteiligt. Er hilft bei der Aufklärung der Mechanismen von entzündlichen Erkrankungen und der Auflösung von Entzündungen und dient als Mediator im komplexen Zusammenspiel von pro-inflammatorischen und anti-inflammatorischen Signalen {svg_5}.
Krebsforschung
2,3-Dinor-TXB1 ist auch in der Krebsforschung relevant, wo Thromboxan-Spiegel in die Tumorprogression und Metastasierung verwickelt sind. Seine Messung kann Einblicke in die Rolle von Thromboxan in der Krebsbiologie liefern {svg_6}.
Pharmakologische Studien
In der Pharmakologie wird 2,3-Dinor-TXB1 verwendet, um die Auswirkungen von COX-1-Inhibitoren und anderen Medikamenten zu beurteilen, die den Arachidonsäure-Weg beeinflussen. Er hilft beim Verständnis der Wirkungsweise von Medikamenten und der Entwicklung neuer Therapeutika {svg_7}.
Diagnosemarker in der Labormedizin
Als Diagnosemarker unterstützt 2,3-Dinor-TXB1 die Labordiagnostik, indem er eine nicht-invasive Methode zur Überwachung des Thromboxan-Spiegels bietet, die auf verschiedene pathologische Zustände hindeuten kann {svg_8}.
Wirkmechanismus
Target of Action
The primary target of 2,3-dinor Thromboxane B1 is Thromboxane A2 (TXA2) . TXA2 is a chemically unstable lipid mediator involved in several pathophysiological processes, including primary hemostasis, atherothrombosis, inflammation, and cancer . It is the major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway in human platelets .
Mode of Action
2,3-dinor Thromboxane B1 is a metabolite of Thromboxane B2 (TXB2), which is released in substantial quantities from aggregating platelets . TXB2 is then metabolized during circulation to 11-dehydro TXB2 and 2,3-dinor TXB2 . The conversion of TXA2 and TXB2 to 2,3-dinor-TXB2 and 11-dehydro-TXB2 occurs at similar fractional conversion rates . This suggests that TXA2 is hydrolyzed non-enzymatically to TXB2 prior to enzymatic degradation via the beta-oxidation and 11-OH-dehydrogenase pathways .
Biochemical Pathways
The biochemical pathway involved in the action of 2,3-dinor Thromboxane B1 is the cyclooxygenase (COX)-1 pathway . This pathway is responsible for the synthesis of TXA2, which is a pro-thrombotic, chemically unstable prostanoid, mostly synthesized via COX-1 and released by activated platelets .
Pharmacokinetics
In terms of pharmacokinetics, 2,3-dinor Thromboxane B1 is excreted in urine . In rats, 2,3-dinor TXB1 is excreted at a much higher rate than 2,3-dinor TXB2 . Therefore, urinary 2,3-dinor TXB1 is a suitable marker of thromboxane biosynthesis in rats .
Result of Action
The result of the action of 2,3-dinor Thromboxane B1 is the inhibition of platelet aggregation . This is achieved through the suppression of TXA2 biosynthesis, which is a major factor in platelet aggregation .
Action Environment
The action of 2,3-dinor Thromboxane B1 is influenced by environmental factors such as the presence of other compounds and the physiological state of the organism . For example, aspirin treatment can suppress baseline urinary 2,3-dinor-TXB2 excretion by 80
Biochemische Analyse
Biochemical Properties
2,3-dinor Thromboxane B1 is identified as a urinary metabolite of TXB2 in rabbits and rats It interacts with various enzymes and proteins during its metabolism
Cellular Effects
The cellular effects of 2,3-dinor Thromboxane B1 are not well studied. Its parent compound, TXB2, is known to be involved in platelet aggregation . It can be inferred that 2,3-dinor Thromboxane B1 might have some influence on cellular processes related to this function.
Temporal Effects in Laboratory Settings
In laboratory settings, 2,3-dinor Thromboxane B1 has been identified as a urinary metabolite of TXB2 in rabbits and rats . Only trace amounts of 2,3-dinor Thromboxane B1 have been identified in human urine . In rats, 2,3-dinor Thromboxane B1 is excreted at a much higher rate than 2,3-dinor TXB2 .
Metabolic Pathways
2,3-dinor Thromboxane B1 is involved in the metabolic pathway of TXB2. It is a urinary metabolite of TXB2 in rabbits and rats
Eigenschaften
IUPAC Name |
5-[(2R,3S,4S)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O6/c1-2-3-4-7-13(19)10-11-16-14(8-5-6-9-17(21)22)15(20)12-18(23)24-16/h10-11,13-16,18-20,23H,2-9,12H2,1H3,(H,21,22)/b11-10+/t13-,14-,15-,16+,18?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWCOUWMTAQMQT-QCBHMXSDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC(O1)O)O)CCCCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(O1)O)O)CCCCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of 2,3-dinor Thromboxane B1 in scientific research?
A1: 2,3-dinor Thromboxane B1 is a key metabolite of Thromboxane B2, a biologically active lipid involved in various physiological processes, particularly platelet aggregation and vasoconstriction. Studying 2,3-dinor Thromboxane B1 provides insights into the metabolism and breakdown pathways of Thromboxane B2 in vivo. [] This information can be valuable in understanding the role of Thromboxane B2 in both normal physiological conditions and disease states.
Q2: How is 2,3-dinor Thromboxane B1 typically identified and quantified in biological samples?
A2: The scientific literature highlights the use of mass spectrometry techniques, particularly LC-MS (Liquid Chromatography-Mass Spectrometry), for the identification and quantification of 2,3-dinor Thromboxane B1. [] This technique allows for the separation and detection of compounds based on their mass-to-charge ratio (m/z). Researchers use specific m/z values and chromatographic retention times to identify and quantify 2,3-dinor Thromboxane B1 accurately within complex biological matrices.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

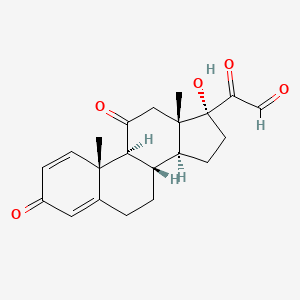
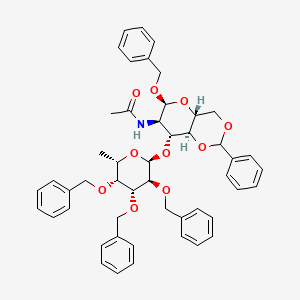
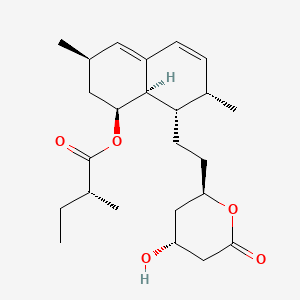


![1-(5-nitro-1,3-thiazol-2-yl)-3-[[4-(trideuteriomethoxy)phenyl]methyl]urea](/img/structure/B1141103.png)
![(1S,9R)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141107.png)
![(1S,9R)-11-amino-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141109.png)
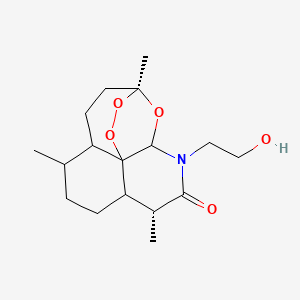
![sodium;4-[2-[7-[3,3-dimethyl-5-[[(2S,3R,4R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-[[(5R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]indol-1-yl]butane-1-sulfonate](/img/structure/B1141111.png)
